3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE 3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 1448132-75-9
VCID: VC6013380
InChI: InChI=1S/C16H19N3O2S/c1-21-14-4-2-3-12(11-14)15(20)18-13-5-8-19(9-6-13)16-17-7-10-22-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,18,20)
SMILES: COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.41

3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE

CAS No.: 1448132-75-9

Cat. No.: VC6013380

Molecular Formula: C16H19N3O2S

Molecular Weight: 317.41

* For research use only. Not for human or veterinary use.

3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE - 1448132-75-9

Specification

CAS No. 1448132-75-9
Molecular Formula C16H19N3O2S
Molecular Weight 317.41
IUPAC Name 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Standard InChI InChI=1S/C16H19N3O2S/c1-21-14-4-2-3-12(11-14)15(20)18-13-5-8-19(9-6-13)16-17-7-10-22-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,18,20)
Standard InChI Key XYLLTYICHIEJOW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=CS3

Introduction

Chemical Structure and Physicochemical Properties

3-Methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide belongs to the benzamide class of organic compounds. Its molecular formula is C16H19N3O2S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}, with a molecular weight of 317.41 g/mol. The IUPAC name reflects its structure: a benzamide derivative substituted at the 3-position with a methoxy group and at the 4-position of the piperidine ring with a 1,3-thiazol-2-yl group.

Key Structural Features:

  • Benzamide Core: Serves as the central scaffold, facilitating interactions with biological targets through hydrogen bonding and hydrophobic effects.

  • Methoxy Group (-OCH₃): Positioned at the 3-position of the benzene ring, this electron-donating group enhances solubility and modulates electronic properties.

  • Piperidine-Thiazole Moiety: The piperidine ring, substituted with a thiazole heterocycle, introduces conformational rigidity and potential for binding to receptors or enzymes.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC16H19N3O2S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight317.41 g/mol
CAS Number1448132-75-9
IUPAC Name3-Methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
SMILESCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=CS3
SolubilityNot publicly available

Synthesis and Analytical Characterization

The synthesis of 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide involves multi-step organic reactions, emphasizing precision in reagent selection and reaction conditions. While detailed synthetic protocols remain proprietary, general steps can be inferred:

  • Piperidine Functionalization: The piperidine ring is substituted at the 4-position with a thiazole group through nucleophilic substitution or coupling reactions.

  • Benzamide Formation: The benzamide moiety is introduced via amide bond formation between 3-methoxybenzoic acid derivatives and the amine group of the functionalized piperidine.

Key analytical techniques employed for characterization include:

  • Nuclear Magnetic Resonance (NMR): Confirms the integrity of the thiazole, piperidine, and benzamide groups.

  • High-Performance Liquid Chromatography (HPLC): Ensures purity, critical for pharmacological evaluations.

Pharmacological Profile and Mechanism of Action

Preliminary studies suggest that 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide interacts with cellular targets such as G-protein-coupled receptors (GPCRs) or enzymes involved in neurotransmitter regulation. Its mechanism may involve:

  • Receptor Modulation: The thiazole and piperidine groups potentially bind to allosteric sites on receptors, altering signaling pathways.

  • Enzyme Inhibition: Structural analogs of benzamide have shown affinity for kinases and hydrolases, suggesting similar activity for this compound .

Structure-Activity Relationship (SAR) Insights

SAR studies on analogous compounds reveal critical structural determinants for bioactivity:

  • Thiazole Substitution: The 2-position thiazole nitrogen is essential for hydrogen bonding with target proteins. Modifications here reduce potency .

  • Piperidine Conformation: Substituents on the piperidine ring influence steric interactions. The 4-position linkage to benzamide optimizes spatial orientation.

  • Methoxy Group Role: Electron-donating effects enhance membrane permeability, as seen in other CNS-targeting agents.

Comparative Analysis:

  • Compound 2j (from SAR Study ): A phthalazine-substituted benzothiazole with potent antibacterial activity (MIC 0.23–0.94 mg/mL), underscoring the importance of aromatic substituents.

  • Compound 1 (from SAR Study ): A sulfamoyl benzamidothiazole with NF-κB enhancement, highlighting the scaffold’s versatility in diverse applications.

Future Directions and Challenges

While 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide shows promise, several hurdles remain:

  • Target Identification: Photoaffinity probes or chemoproteomic approaches are needed to elucidate precise molecular targets .

  • Optimization of Pharmacokinetics: Improving solubility and metabolic stability through halogenation or prodrug strategies.

  • Preclinical Validation: In vivo toxicity and efficacy studies in disease models are essential to advance toward clinical trials.

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